molecular formula C8H15NO2S B11787536 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane

8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane

Cat. No.: B11787536
M. Wt: 189.28 g/mol
InChI Key: MCAPSEYIJRROHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure incorporating sulfur, nitrogen, and oxygen atoms. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane typically involves the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions. These reactions are often catalyzed by rhodium (II) complexes or chiral Lewis acids to achieve high diastereo- and enantioselectivities . The reaction conditions usually include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler bicyclic structures.

Scientific Research Applications

8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound’s unique structure allows it to bind effectively and modulate activity. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A similar compound with a different substitution pattern.

    8-Oxa-3-azabicyclo[3.2.1]octane: Incorporates an oxygen atom instead of sulfur.

    3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Features a chlorine atom and a methyl group

Uniqueness

8,8-Dimethoxy-6-thia-3-azabicyclo[321]octane is unique due to its incorporation of sulfur and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

8,8-dimethoxy-6-thia-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15NO2S/c1-10-8(11-2)6-3-9-4-7(8)12-5-6/h6-7,9H,3-5H2,1-2H3

InChI Key

MCAPSEYIJRROHC-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CNCC1SC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.